rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride
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Overview
Description
rac-(1R,6S)-2-oxabicyclo[420]octan-7-amine hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,6S)-2-azabicyclo[4.2.0]octane hydrochloride
- rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride
- rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
Uniqueness
rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6?,7+;/m0./s1 |
InChI Key |
BIXXSQBQDHGGSW-CAYNQFBISA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC2N)OC1.Cl |
Canonical SMILES |
C1CC2C(CC2OC1)N.Cl |
Origin of Product |
United States |
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